molecular formula C27H36ClFO5 B194695 Clocortolone pivalate CAS No. 34097-16-0

Clocortolone pivalate

Cat. No. B194695
CAS RN: 34097-16-0
M. Wt: 495 g/mol
InChI Key: SXYZQZLHAIHKKY-GSTUPEFVSA-N
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Description

Clocortolone pivalate, also known as clocortolone trimethylacetate, is a synthetic glucocorticoid corticosteroid and corticosteroid ester which is marketed in the United States and Austria . It is used for the relief of inflammatory and pruritic (itching) skin disorders .


Molecular Structure Analysis

The chemical structure of clocortolone pivalate is unique, providing high lipid solubility . The structural characteristics of this molecule enhance its potency without increasing the potential for topical corticosteroid-related adverse effects . The molecule was thoroughly studied by 13C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements .


Chemical Reactions Analysis

The molecule was thoroughly studied by 13C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements . The CSA parameters are substantially varied at different carbon nuclei sites .


Physical And Chemical Properties Analysis

Clocortolone pivalate has a molecular formula of C27H36ClFO5 and a molar mass of 495.03 g·mol−1 . The chemical structure of clocortolone pivalate provides high lipid solubility .

Scientific Research Applications

  • Identification of Impurities : Clocortolone pivalate was found to contain three previously unknown impurities, identified through spectral data analysis. The study discussed the possible mechanism of formation of these impurities (Xu et al., 2012).

  • Clinical Utility : A systematic review highlighted the efficacy and safety of clocortolone pivalate 0.1% cream as a class IV mid-strength topical glucocorticoid. The review, focusing on eight clinical trials, concluded that clocortolone pivalate is effective with early onset of action and has a good safety profile (Singh & Mann, 2012).

  • Treatment of Dermatoses : Clocortolone pivalate 0.1% cream was shown to be effective for treating various dermatoses, including atopic dermatitis, psoriasis, contact dermatitis, and seborrheic dermatitis. The research also highlighted its favorable safety profile and efficacy in pediatric patients (Del Rosso & Kircik, 2012).

  • Treatment of Inflammatory Facial Dermatoses : Clocortolone pivalate 0.1% cream was found effective in treating inflammatory facial dermatoses in adults, young children, and infants. It showed a favorable safety profile and efficacy in reducing symptoms like erythema, edema, and pruritus (Kircik & Del Rosso, 2012).

  • Unique Structural Characteristics : The unique molecular structure of clocortolone pivalate contributes to its high lipid solubility and potency without increasing the potential for adverse effects. This balance makes it a versatile option for treating steroid-responsive dermatoses (Kircik, 2013).

  • Correlation Between Structure and Dynamics : Solid state NMR measurement studies of clocortolone pivalate revealed insights into its structural characteristics, suggesting different degrees of motion in various portions of the molecule, which are linked to its dynamics and pharmaceutical properties (Dey, Gayen, & Ghosh, 2020).

  • Concomitant Therapy in Atopic Dermatitis : A study evaluating the concomitant therapy of clocortolone pivalate cream with tacrolimus ointment in atopic dermatitis found the dual therapy to be more effective than monotherapy, suggesting its potential in combination treatments (Torok, Maas-Irslinger, & Slayton, 2003).

Safety And Hazards

Clocortolone pivalate is generally safe for use, but some side effects may occur, including stinging, burning, itching, irritation, dryness, or redness at the application site . Rarely, it is possible this medication will be absorbed from the skin into the bloodstream .

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZQZLHAIHKKY-GSTUPEFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045460
Record name Clocortolone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clocortolone pivalate

CAS RN

34097-16-0
Record name Clocortolone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34097-16-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clocortolone pivalate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clocortolone pivalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.099
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Record name CLOCORTOLONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBL8IZH14X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
JQ Del Rosso, L Kircik - The Journal of clinical and aesthetic …, 2012 - ncbi.nlm.nih.gov
… of clocortolone pivalate 0.1… clocortolone pivalate or vehicle (n=1,529 collectively). The objective of this article is to review the pharmacological properties of topical clocortolone pivalate …
Number of citations: 12 www.ncbi.nlm.nih.gov
HM Torok, R Maas-Irslinger, RM Slayton - Cutis, 2003 - cdn.mdedge.com
… therapy with the corticosteroid clocortolone pivalate cream 0.1% (… clocortolone pivalate cream 0.1% and tacrolimus ointment 0.1% (CPC TO), monotherapy with clocortolone pivalate …
Number of citations: 57 cdn.mdedge.com
KK Dey, S Gayen, M Ghosh - RSC advances, 2020 - pubs.rsc.org
… of clocortolone pivalate cream. Overall no systemic adverse effects were reported from the study. Hence, it can be concluded that clocortolone pivalate is … of clocortolone pivalate by …
Number of citations: 17 pubs.rsc.org
S Singh, BK Mann - Clinical, Cosmetic and Investigational …, 2012 - Taylor & Francis
… Clocortolone pivalate 0.1% cream is a class IV mid-strength … is little systemic absorption of clocortolone pivalate and hence no … tend to show that clocortolone pivalate cream is generally …
Number of citations: 5 www.tandfonline.com
W Xu, X Jia, W Liu, X Zhang, Y Chen, L Zhou… - … of pharmaceutical and …, 2012 - Elsevier
Clocortolone pivalate is a synthetic corticosteroid that can be used to cure corticosteroid-responsive dermatoses. Three previously unknown impurities detected by HPLC were isolated …
Number of citations: 6 www.sciencedirect.com
JF Conde, M Kaur, AB Fleischer Jr, MG Tusa… - Cutis, 2008 - cdn.mdedge.com
… We found that clocortolone pivalate cream 0.1% was effective for AD, even in participants using much less than 80% of the recommended doses. The forgiving nature of midpotency …
Number of citations: 19 cdn.mdedge.com
HM Torok, R Slayton - Journal of the American Academy of Dermatology, 2004 - jaad.org
… This study was designed to evaluate the safety and efficacy of concomitant therapy with the corticosteroid clocortolone pivalate cream, 0.1%(clocortolone cream) and the topical …
Number of citations: 2 www.jaad.org
MEM MD - Dermatol. Surg, 1986 - journals.lww.com
A malignant pilomatrixoma developed in the left preauricular area. The 2-cm tumor recurred four times, but did not show metastatic spread. Histologically, perineural invasion and …
Number of citations: 0 journals.lww.com
LH Kircik - Journal of Drugs in Dermatology: JDD, 2014 - europepmc.org
… Findings in both studies showed the clocortolone pivalate cream … Clocortolone pivalate cream increased skin surface … These studies showed that clocortolone pivalate cream enhances …
Number of citations: 5 europepmc.org
LH Kircik - Journal of Drugs in Dermatology: JDD, 2013 - europepmc.org
… , the unique engineering of the clocortolone pivalate molecule balances potency with documented efficacy and a favorable safety profile. Clocortolone pivalate 0.1% cream is a well-…
Number of citations: 3 europepmc.org

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